![molecular formula C23H13N3O2 B192220 Qingdainone CAS No. 97457-31-3](/img/structure/B192220.png)
Qingdainone
Overview
Description
Qingdainone is a natural product that can be obtained from Qingdai . It has been found to be active in tests on melanoma B and shows inhibitory action against Lewis lung carcinoma in mice .
Synthesis Analysis
The synthesis of Qingdainone involves a series of chemical reactions . A preparation method includes crushing stem leaves of Kalimeris, adding the crushed stem leaves into a supercritical extraction kettle, and performing supercritical CO2 extraction using ethanol as an entrainer .
Molecular Structure Analysis
Qingdainone has the molecular formula C23H13N3O2 . It contains a total of 46 bonds, including 33 non-H bonds, 22 multiple bonds, 4 double bonds, 18 aromatic bonds, 2 five-membered rings, 4 six-membered rings, 3 nine-membered rings, 1 ten-membered ring, 1 tertiary amide (aromatic), and 1 ketone (aromatic) .
Chemical Reactions Analysis
The chemical reactions involving Qingdainone are complex and involve multiple pathways . Qingdainone is transformed into indirubin through a series of chemical reactions by intestinal bacteria .
Scientific Research Applications
Isolation and Synthesis : Qingdainone was first isolated from Qing Dai and structurally determined. It was synthesized and found to be active in tests on melanoma B16 and showed inhibitory action against Lewis lung carcinoma in mice (J. Zou & L. Huang, 1985).
Molecular Mechanisms in Chronic Myelogenous Leukemia (CML) : A study integrated network pharmacology and molecular docking technology to identify active ingredients and targets in Qingdai for CML treatment. The research suggested that components like Isdirubin in Qingdai may resist CML by affecting PIK3CA, MYC, JAK2, and TP53 proteins (Chao Zhou et al., 2018).
Mechanism of Action
Target of Action
Qingdainone, a natural product derived from Qingdai, has been found to interact with several targets. It has been verified to bind to ACE2 and SARS-COV-2 3 Cl , which are key in the treatment of COVID-19 and SARS . In the context of Chronic Myeloid Leukemia (CML), Qingdainone along with other compounds have target enrichment in the MAPK signaling pathway (MAPK14, MAPT, PDGFRA, PDGFRB, MAPK9, MAPK11, MAPK8, and MAPK10) .
Mode of Action
Qingdainone’s mode of action is primarily through its interaction with its targets. It binds to ACE2 and SARS-COV-2 3 Cl, thereby exerting its therapeutic effects . In the case of CML, Qingdainone interacts with targets in the MAPK signaling pathway .
Biochemical Pathways
Qingdainone affects several biochemical pathways. It is involved in the cytokine-cytokine receptor interaction , cell cycle , p53 signaling pathway , MAPK signaling pathway , and immune system-related pathways . These pathways play crucial roles in the progression of diseases like CML .
Pharmacokinetics
It’s known that the compound is selected by pharmacokinetic profiles and biological activity .
Result of Action
Qingdainone’s action results in the regulation of its candidate targets, thereby interfering with diseases such as CML and regulating their occurrence and development . It’s also been found to have potential in studying cancer and inflammation .
Action Environment
It’s known that qingdainone is a natural product derived from qingdai, a traditional chinese medicine used for decades .
Future Directions
properties
IUPAC Name |
(6E)-6-(3-oxo-1H-indol-2-ylidene)indolo[2,1-b]quinazolin-12-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H13N3O2/c27-21-13-7-1-4-10-16(13)24-20(21)19-15-9-3-6-12-18(15)26-22(19)25-17-11-5-2-8-14(17)23(26)28/h1-12,24H/b20-19+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXENDDMPDZMHSQ-FMQUCBEESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=C3C4=CC=CC=C4N5C3=NC6=CC=CC=C6C5=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)/C(=C\3/C4=CC=CC=C4N5C3=NC6=CC=CC=C6C5=O)/N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H13N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Qingdainone | |
CAS RN |
97457-31-3 | |
Record name | Qingdainone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097457313 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is Qingdainone and where is it found?
A1: Qingdainone is a natural compound first isolated from Qing Dai, a traditional Chinese medicine. [] It was specifically found in the leaves of the Isatis indigotica Fort. plant. []
Q2: What is the molecular formula and structure of Qingdainone?
A2: Qingdainone has the molecular formula C23H13N3O2. Its structure was elucidated using spectroscopic data and confirmed by synthesizing it via the condensation of tryptanthrin with diacetylindoxyl. []
Q3: Are there any potential medical applications for Qingdainone?
A3: Research suggests that Qingdainone exhibits inhibitory action against Lewis lung carcinoma in mice. [] It has also shown potential as an inhibitor of TMPRSS2, a human protease involved in SARS-CoV-2 infection. [] Molecular docking studies suggest Qingdainone can bind to TMPRSS2, potentially blocking viral entry into host cells. []
Q4: How is Qingdainone extracted and what is its purity?
A4: A method for extracting Qingdainone from Isatis tinctoria involves crushing the leaves and performing Soxhlet extraction using methanol or ethanol. The extract is concentrated, followed by separation using macroporous adsorption or cation resin columns. Further purification with diethyl ether extraction yields Qingdainone. This method is reported to produce high purity Qingdainone with good yield. []
Q5: What is the relationship between Qingdainone and tryptanthrin?
A5: Tryptanthrin, another compound found in Qing Dai, is a precursor to Qingdainone. [] Both compounds have shown activity against melanoma B16 cells. []
Q6: What computational studies have been conducted on Qingdainone?
A6: Molecular docking simulations were used to investigate Qingdainone's interaction with TMPRSS2. [] These simulations help visualize the binding mode and interactions between Qingdainone and the target protease, providing insights into its potential as an antiviral agent.
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